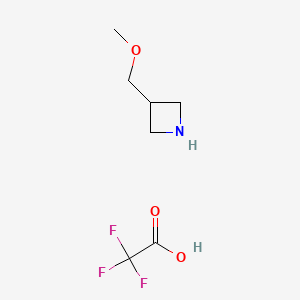

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVHTDOPPPKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735098 | |

| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228230-82-7 | |

| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic approaches, and potential therapeutic relevance of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate. This document is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics leveraging the unique structural and functional characteristics of azetidine scaffolds.

Core Chemical Properties

This compound is a synthetic organic compound featuring a four-membered azetidine ring, a key heterocyclic motif in medicinal chemistry. The trifluoroacetate salt form enhances its stability and handling properties.

| Property | Value | Source |

| CAS Number | 1228230-82-7 | N/A |

| Molecular Formula | C₇H₁₂F₃NO₃ | N/A |

| Molecular Weight | 215.17 g/mol | N/A |

| Appearance | Light brown oil or viscous liquid | N/A |

| Purity | Typically ≥97% | N/A |

| Storage Conditions | 2-8°C, under inert atmosphere | N/A |

Synthetic Approaches

A potential precursor, 1-protected-3-(hydroxymethyl)azetidine, can be synthesized through various routes, including the reduction of a corresponding carboxylic acid or ester. For instance, 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine can be prepared by the reduction of 1-(diphenylmethyl)-3-azetidinecarboxylic acid methyl ester with a reducing agent like lithium aluminum hydride.

The subsequent methoxymethyl ether can be formed under standard Williamson ether synthesis conditions. Finally, the trifluoroacetate salt is obtained by treating the free base with trifluoroacetic acid.

Below is a generalized experimental workflow for the synthesis of the core azetidine intermediate.

A potential synthetic workflow for a key azetidine intermediate.

Experimental Protocols

General Protocol for the Synthesis of a 3-Substituted Azetidine Derivative via Aza-Michael Addition:

This protocol outlines a general method for the functionalization of an azetidine scaffold, which can be adapted for the synthesis of various derivatives.

-

Reaction Setup: To a solution of a 3-methyleneazetidine derivative (1.0 equivalent) in a suitable solvent such as acetonitrile, add the desired amine nucleophile (1.1 equivalents) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Relevance in Drug Discovery: A Bioisostere for Therapeutic Innovation

The azetidine ring is a "privileged" scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and three-dimensional diversity.

Bioisosterism: 3-(Hydroxymethyl)azetidine is recognized as an effective bioisostere of pyrrolidin-3-ol. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategic replacement can be used to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound.

Targeting DNA Damage Response: Polymerase Theta (Polθ) Inhibition

Recent research has highlighted the potential of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA Polymerase Theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and is overexpressed in many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA1/2 mutated cancers).

Inhibition of Polθ in such cancer cells can lead to synthetic lethality, a promising therapeutic strategy. The azetidine moiety in these inhibitors plays a crucial role in binding to the active site of the enzyme.

Simplified signaling pathway of Polθ in DNA repair and its inhibition.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features, combined with the growing understanding of the pharmacological importance of the azetidine scaffold, particularly in targeting DNA damage response pathways, make it a compound of significant interest for researchers and drug development professionals. The synthetic strategies and biological context provided in this guide offer a foundation for the further exploration and utilization of this and related compounds in the pursuit of innovative medicines.

Technical Guide: 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

CAS Number: 1228230-82-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic approaches, and potential biological significance based on the activities of structurally related azetidine derivatives.

Chemical and Physical Properties

This compound is a salt composed of the organic base 3-(methoxymethyl)azetidine and trifluoroacetic acid. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif. Such small, strained rings are of increasing interest in drug design as they can impart unique conformational constraints and desirable physicochemical properties to molecules.[1][2]

| Property | Value | Source |

| CAS Number | 1228230-82-7 | ChemicalBook[3], Sigma-Aldrich[4] |

| Molecular Formula | C₇H₁₂F₃NO₃ | ChemicalBook[3], Capot Chemical[5] |

| Molecular Weight | 215.17 g/mol | ChemicalBook[3], Capot Chemical[5] |

| Appearance | Light brown oil | ChemicalBook[3] |

| Storage Conditions | 0-8 °C, Inert atmosphere | ChemicalBook[3], BLDpharm[6] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A likely precursor for the synthesis is N-Boc-3-azetidinone. The synthesis can be conceptualized in the following stages:

-

Introduction of the methoxymethyl group: This could be achieved through a Wittig or Horner-Wadsworth-Emmons reaction with a suitable methoxymethyl-containing reagent to form an exocyclic double bond, followed by reduction.

-

Alternatively, a Grignard reaction with a methoxymethylmagnesium halide on N-Boc-3-azetidinone would yield a tertiary alcohol, which would then require deoxygenation.

-

A more direct approach could involve the reduction of N-Boc-3-azetidinone to N-Boc-azetidin-3-ol, followed by O-methylation of the hydroxyl group and subsequent removal of the Boc protecting group.

-

Deprotection: The N-Boc protecting group can be removed under acidic conditions.

-

Salt Formation: The resulting 3-(methoxymethyl)azetidine free base is then treated with trifluoroacetic acid to yield the final product.

General Experimental Protocol for Synthesis of 3-Substituted Azetidines (Illustrative)

The following is a generalized protocol for the synthesis of a 3-substituted azetidine derivative starting from 1-Boc-3-(bromomethyl)azetidine, which illustrates a common strategy for functionalizing the azetidine ring. This could be adapted for the synthesis of the target compound.

Materials:

-

1-Boc-3-(bromomethyl)azetidine

-

Sodium methoxide

-

Methanol (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-Boc-3-(bromomethyl)azetidine in anhydrous methanol, add sodium methoxide.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(methoxymethyl)azetidine.

-

Dissolve the N-Boc-3-(methoxymethyl)azetidine in dichloromethane.

-

Add trifluoroacetic acid dropwise and stir at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by a suitable method, such as recrystallization or chromatography, if necessary.

Spectroscopic Data

While specific spectra for this compound are not publicly available, data for the closely related 3-(methoxymethyl)azetidine hydrochloride can provide insights into the expected spectral features.

Expected ¹H NMR (Nuclear Magnetic Resonance) Features:

The ¹H NMR spectrum of 3-(methoxymethyl)azetidine hydrochloride shows characteristic signals for the azetidine ring protons and the methoxymethyl substituent. For the trifluoroacetate salt, one would expect similar chemical shifts for the cation, with the possible presence of a broad singlet for the trifluoroacetate proton depending on the solvent and concentration.

Biological Activity and Applications in Drug Discovery

Specific biological activity data for this compound is not documented in the available literature. However, the broader class of 3-substituted azetidine derivatives has been extensively explored in drug discovery and medicinal chemistry, suggesting potential areas of application for this compound.

Azetidine-containing molecules have shown a wide range of biological activities, including:

-

Anticancer Activity: 3-Hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair, presenting a synthetic-lethal strategy for treating BRCA-deficient tumors.[7][8]

-

Central Nervous System (CNS) Activity: 3-Aryl-3-arylmethoxy-azetidines have been synthesized as high-affinity ligands for monoamine transporters, such as the serotonin transporter (SERT) and dopamine transporter (DAT), indicating their potential as therapeutics for psychiatric and neurological disorders.[9]

-

Antimicrobial Activity: Novel azetidine derivatives have demonstrated antifungal activity against pathogenic fungi like Aspergillus fumigatus.[10] Additionally, spirocyclic azetidines have shown excellent activity against Mycobacterium tuberculosis.

Hypothetical Signaling Pathway Involvement

Given the activity of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation and survival. For instance, as an analog of Polθ inhibitors, it might interfere with DNA damage response pathways.

Conclusion

This compound is a valuable building block for medicinal chemistry. While specific biological data for this compound is limited, the diverse activities of related 3-substituted azetidines suggest its potential for the development of novel therapeutics, particularly in oncology and neurology. Further research into the synthesis and biological evaluation of this and similar compounds is warranted to fully explore their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies on Azetidine Derivatives. I. Synthesis of 3-Substituted Azetidine Derivatives [jstage.jst.go.jp]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]

- 5. capotchem.cn [capotchem.cn]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

This technical guide provides a comprehensive overview of a reliable synthetic pathway for 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a valuable building block for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from the commercially available 1-Boc-azetidine-3-carboxylic acid. The pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by O-methylation, and concluding with the deprotection of the Boc group, which concurrently forms the trifluoroacetate salt.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Key Reaction Components and Products

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 1-Boc-azetidine-3-carboxylic acid | 142253-55-2 | C₉H₁₅NO₄ | 201.22 | Starting Material |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | C₉H₁₇NO₃ | 187.24 | Intermediate 1 |

| tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | 1781613-26-0 | C₁₀H₁₉NO₃ | 201.26 | Intermediate 2 |

| This compound | 1228230-82-7 | C₇H₁₂F₃NO₃ | 215.17 | Final Product |

Table 2: Experimental Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Expected Yield | Purification Method |

| Step 1: Reduction of 1-Boc-azetidine-3-carboxylic acid | Borane-tetrahydrofuran complex | THF | 0 °C to rt | 2-4 hours | ~90% | Extractive work-up |

| Step 2: O-methylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Sodium hydride, Methyl iodide | THF | 0 °C to rt | 1-3 hours | ~85% | Column chromatography |

| Step 3: Boc deprotection and salt formation | Trifluoroacetic acid | DCM | 0 °C to rt | 1-2 hours | >95% | Removal of volatiles |

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Workflow Diagram:

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, approx. 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate as a crude product, which is often of sufficient purity for the next step.

Step 2: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Workflow Diagram:

Procedure:

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.

Step 3: Synthesis of this compound

Workflow Diagram:

Procedure:

-

Dissolve tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue is this compound, which can be used without further purification. If necessary, the product can be solidified by trituration with diethyl ether.

Characterization Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Data

| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.6 (d, 2H), 2.8-2.6 (m, 1H), 1.45 (s, 9H) | 156.5, 80.0, 64.0, 55.0 (2C), 35.0, 28.5 (3C) |

| tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.4 (d, 2H), 3.3 (s, 3H), 2.9-2.7 (m, 1H), 1.45 (s, 9H) | 156.5, 80.0, 74.0, 59.0, 55.0 (2C), 33.0, 28.5 (3C) |

| This compound | 4.2-4.0 (m, 2H), 3.9-3.7 (m, 2H), 3.5 (d, 2H), 3.3 (s, 3H), 3.2-3.0 (m, 1H) | 162.0 (q, J=35 Hz), 116.0 (q, J=290 Hz), 72.0, 58.5, 52.0 (2C), 31.0 |

Note: Predicted NMR data is based on analogous structures and may vary from experimental values.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult original literature and perform appropriate safety assessments before conducting any experimental work.

Unraveling the Potential of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate: A Scoping Review for Drug Discovery Professionals

For Immediate Release

This technical guide addresses the current understanding of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate, a heterocyclic compound with potential applications in drug discovery and development. While specific data on the mechanism of action for this particular molecule is not extensively documented in publicly available scientific literature, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of structurally related azetidine-containing compounds. This analysis will serve as a foundational resource to inform future research and hypothesis-driven investigation into the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is the trifluoroacetic acid salt of the parent compound, 3-(methoxymethyl)azetidine. The trifluoroacetate salt form is often utilized to improve the solubility and stability of amine-containing compounds.

| Property | Value | Source |

| Chemical Formula | C7H12F3NO3 | N/A |

| Molecular Weight | 215.17 g/mol | N/A |

| CAS Number | 1228230-82-7 | N/A |

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its unique conformational properties, including inherent ring strain, provide a rigid framework that can orient substituents in precise three-dimensional space, leading to high-affinity interactions with biological targets. The incorporation of the azetidine moiety has been a successful strategy in the development of a diverse range of therapeutic agents.

The presence of the 3-(methoxymethyl) substitution on the azetidine ring offers a potential vector for interaction with biological targets, and its classification as a "Protein Degrader Building Block" suggests a potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other chemical probes designed for targeted protein degradation.

Potential Mechanisms of Action Based on Analogous Azetidine Derivatives

While the specific mechanism of action for this compound remains to be elucidated, the biological activities of other substituted azetidine compounds can provide valuable insights into its potential therapeutic applications.

Enzyme Inhibition

Azetidine-containing molecules have been successfully developed as inhibitors of various enzymes. The rigid nature of the azetidine core can mimic the transition state of enzymatic reactions or occupy key binding pockets with high specificity.

Signal Transduction Modulation

Azetidine derivatives have been shown to modulate key signaling pathways implicated in various diseases. For instance, certain azetidine-based compounds have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Inhibition by an Azetidine Derivative

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by an azetidine derivative.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential strategy for target identification and validation.

Experimental Workflow for Target Identification

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound is not currently defined in the public domain, the established biological activities of the broader azetidine class of compounds suggest a high potential for this molecule in drug discovery. Its designation as a protein degrader building block is particularly noteworthy and warrants further investigation into its utility for developing novel therapeutics based on targeted protein degradation.

Future research should focus on a systematic evaluation of the biological activity of this compound through high-throughput screening and subsequent target identification and validation studies. The insights gained from such investigations will be crucial in unlocking the full therapeutic potential of this promising chemical entity. It is the hope of the authors that this guide will serve as a valuable starting point for researchers embarking on the study of this and other novel azetidine-containing molecules.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from a synthetic challenge to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for medicinal chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. This technical guide delves into the multifaceted role of azetidine scaffolds in medicinal chemistry, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and impact on various therapeutic areas.

The Strategic Value of the Azetidine Ring in Drug Design

The incorporation of an azetidine ring into a molecule can confer several advantageous properties:

-

Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of substituents, leading to a more pre-organized presentation to the biological target. This can result in a lower entropic penalty upon binding, potentially increasing binding affinity and selectivity.[1][2]

-

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to their larger saturated heterocyclic counterparts like piperidine and pyrrolidine.[3] Notably, the azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic pathway for secondary and tertiary amines.[4]

-

Bioisosteric Replacement: The azetidine scaffold serves as a versatile bioisostere for other cyclic and acyclic motifs. It can replace larger rings to reduce molecular weight and lipophilicity or act as a constrained linker to optimize the spatial orientation of pharmacophoric groups.[3]

-

Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring allows for the exploration of novel chemical space, providing opportunities to design ligands with improved properties and intellectual property potential.[3]

Synthesis of Functionalized Azetidine Scaffolds

Historically, the synthesis of the strained azetidine ring posed significant challenges, limiting its widespread application.[1] However, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.

Key Synthetic Strategies:

-

Intramolecular Cyclization: This classical approach involves the cyclization of γ-amino alcohols, halides, or other suitable precursors. Modern variations of this method offer improved yields and stereocontrol.

-

[2+2] Cycloaddition: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines.[5]

-

Ring Expansion of Aziridines: The thermal or base-promoted isomerization of aziridines can be employed to synthesize certain azetidine derivatives.[6]

-

Functionalization of Azetidin-3-ones: Commercially available N-Boc-azetidin-3-one serves as a versatile starting material for the synthesis of various 3-substituted azetidines.[7]

Experimental Protocols

General Procedure for the Synthesis of 3-Aryl-Azetidines

This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common intermediates in the development of various bioactive compounds.[8]

Materials:

-

Appropriate sulfonyl chloride (1.0 equiv)

-

Hydrazine hydrate (2.5 equiv)

-

Tetrahydrofuran (THF) (0.2 M)

-

Methanol (MeOH) (0.5 M)

-

Appropriate ketone (1.0 equiv)

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Sulfonylhydrazide Formation: To a solution of the sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0 °C, add hydrazine hydrate (2.5 equiv) dropwise. Stir the reaction mixture at 0 °C until completion, as monitored by thin-layer chromatography (TLC). Dilute the mixture with EtOAc, wash with brine, and dry over Na₂SO₄. Remove the solvent in vacuo to yield the sulfonylhydrazide.

-

Sulfonylhydrazone Formation: To a solution of the sulfonylhydrazone (1.0 equiv) in MeOH (0.5 M), add the corresponding ketone (1.0 equiv). Stir the reaction mixture at room temperature until completion, as monitored by TLC. The resulting sulfonylhydrazone can then be used in subsequent cyclization steps to form the azetidine ring.

In Vitro MEK1 Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against the MEK1 kinase.[5][9]

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 (substrate)

-

10x Kinase Buffer (e.g., 50 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 10 mM EGTA, 4 mM EDTA)

-

ATP solution (e.g., 10 mM)

-

Test compound (azetidine derivative)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well white opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase reaction buffer.

-

In a 384-well plate, add the test compound dilutions, recombinant MEK1 enzyme, and inactive ERK2 substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Structure-Activity Relationships and Therapeutic Applications

The versatility of the azetidine scaffold is evident in its application across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The rigid nature of the azetidine ring is particularly advantageous for designing ligands that target CNS receptors and transporters, where precise conformational control is often crucial for activity and selectivity.[10]

GABA Transporter (GAT) Inhibitors: Azetidine-based compounds have been developed as conformationally constrained analogs of GABA, leading to potent inhibitors of GABA transporters.[11]

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 | [1] |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 | [1] |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 | [1] |

Oncology

Azetidine-containing compounds have shown significant promise as anticancer agents, with several targeting key signaling pathways involved in tumor growth and proliferation.

MEK Inhibitors: Cobimetinib (Cotellic®) is an approved MEK1/2 inhibitor that features an azetidine-amide moiety. It is used in combination with a BRAF inhibitor for the treatment of melanoma.[12]

STAT3 Inhibitors: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Novel azetidine-based compounds have been developed as potent and selective STAT3 inhibitors.[13][14]

| Compound | Assay | IC₅₀ (µM) | Reference |

| H172 (9f) | STAT3 DNA-binding | 0.38 - 0.98 | |

| H182 | STAT3 DNA-binding | 0.38 - 0.98 | |

| 5a | STAT3 DNA-binding | 0.55 | [14][15] |

| 5o | STAT3 DNA-binding | 0.38 | [14] |

| 8i | STAT3 DNA-binding | 0.34 | [14] |

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. The diagram below illustrates the canonical JAK-STAT pathway, a key target for azetidine-based inhibitors.

Caption: The JAK-STAT signaling pathway and the point of intervention for azetidine-based STAT3 inhibitors.

Antiviral and Anti-inflammatory Applications

Azetidine-containing compounds have also demonstrated potential as antiviral and anti-inflammatory agents.

Anti-HCMV Agents: Dipeptide derivatives incorporating an azetidine ring have been identified as inhibitors of human cytomegalovirus (HCMV) replication.[16][17]

| Compound | EC₅₀ (µM) vs HCMV | CC₅₀ (µM) | Reference |

| Prototype Compound 1 | 2.2 | >100 | [16] |

Anti-inflammatory Agents: Certain azetidin-2-one derivatives have shown significant anti-inflammatory and analgesic activity in preclinical models.[15][18]

Pharmacokinetic Properties of Azetidine-Containing Drugs

The unique structural features of the azetidine ring can have a profound impact on the pharmacokinetic profile of a drug.

Azelnidipine: This third-generation dihydropyridine calcium channel blocker is used for the treatment of hypertension.

| Parameter | Value | Reference |

| Tₘₐₓ (single 8-16 mg dose) | 2.6 - 4.0 hours | [10][19] |

| Cₘₐₓ (single 8-16 mg dose) | 1.66 - 23.06 ng/mL | [10][19] |

| t₁/₂ (single 8-16 mg dose) | 16.0 - 28.0 hours | [19] |

| Protein Binding | 90 - 91% | [14] |

| Metabolism | Primarily by CYP3A4 | [10][14] |

Cobimetinib: An orally available MEK1/2 inhibitor approved for the treatment of melanoma.

| Parameter | Value | Reference |

| Tₘₐₓ (60 mg dose) | 2.4 hours | [1][20] |

| Cₘₐₓ (steady state) | 273 ng/mL | [1] |

| t₁/₂ | ~2.2 days | [12] |

| Bioavailability | ~46% | [21] |

| Protein Binding | ~95% | [22] |

| Metabolism | CYP3A oxidation and UGT2B7 glucuronidation | [20][22] |

Case Study: Ziritaxestat in Clinical Trials

Ziritaxestat, an azetidine-containing autotaxin inhibitor, was investigated for the treatment of idiopathic pulmonary fibrosis (IPF). Despite showing promise in earlier studies, the phase 3 ISABELA trials were prematurely terminated. The trials did not show a significant improvement in the primary outcome of the annual rate of decline in forced vital capacity (FVC) compared to placebo.[2][4][23] This case highlights the challenges in drug development, even with promising scaffolds, and the importance of rigorous clinical evaluation.

Drug Discovery Workflow for Azetidine-Based Therapeutics

The development of novel azetidine-containing drugs follows a structured workflow, from initial library design to clinical evaluation.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. thelimbic.com [thelimbic.com]

- 3. 2.6. Electrophoretic Mobility-Shift Assay (EMSA) for Determining the Functional Binding Sites of STATs on the Promoter Regions [bio-protocol.org]

- 4. hcplive.com [hcplive.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Methods for the Synthesis of Substituted Azetines [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bccancer.bc.ca [bccancer.bc.ca]

- 21. oncologynewscentral.com [oncologynewscentral.com]

- 22. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ziritaxestat fails to improve lung function in patients with idiopathic pulmonary fibrosis [healio.com]

An In-depth Technical Guide to the Solubility of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate (CAS Number: 1228230-82-7) is an organic salt with a molecular weight of 215.17 g/mol .[1][2][3] Its structure, comprising a polar azetidine ring, a methoxymethyl group, and a trifluoroacetate counter-ion, suggests a nuanced solubility profile that is critical for its application in pharmaceutical and chemical synthesis.[4][5] Understanding the solubility of this compound in various organic solvents is paramount for process development, formulation, and quality control.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its solubility determination. This includes a detailed experimental protocol, a discussion of expected solubility trends, and a structured approach to data presentation.

Expected Solubility Profile

The chemical structure of this compound suggests a degree of solubility in a range of organic solvents. The presence of the azetidine nitrogen and the ether oxygen allows for hydrogen bonding with protic solvents. The trifluoroacetate anion is a key contributor to the salt's properties.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the potential for hydrogen bonding and dipole-dipole interactions, the compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Good solubility is also anticipated in these solvents, driven by dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Limited solubility is expected in nonpolar solvents due to the polar and ionic nature of the salt.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a thermodynamic (or equilibrium) solubility assay is recommended.[6][7][8] This method measures the concentration of a saturated solution in equilibrium with the solid compound.[9] The following protocol is a standard "shake-flask" method.[10]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatted shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a thermostatted shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though preliminary experiments may be needed to determine the optimal equilibration time (e.g., testing at 24, 48, and 72 hours).[11][12]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Experimental Data |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Experimental Data | Experimental Data |

| Dichloromethane (DCM) | Halogenated | Experimental Data | Experimental Data |

| Toluene | Aromatic Hydrocarbon | Experimental Data | Experimental Data |

| Hexanes | Aliphatic Hydrocarbon | Experimental Data | Experimental Data |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. calpaclab.com [calpaclab.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 3-(Methoxymethyl)azetidine trifluoroacetate | 1228230-82-7 [sigmaaldrich.com]

- 4. Azetidine, 3-(MethoxyMethyl)-, 2,2,2-trifluoro-acetate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Buy Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | 1361113-16-7 [smolecule.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 3-Hydroxymethyl-Azetidine Derivatives: A New Wave of Potent Enzyme Inhibitors

A Technical Guide for Researchers and Drug Development Professionals

The rigid four-membered ring of the azetidine scaffold has emerged as a privileged structure in medicinal chemistry, enabling the development of highly potent and selective enzyme inhibitors. In particular, the incorporation of a 3-hydroxymethyl substituent has proven to be a key strategy in optimizing potency and drug-like properties. This technical guide delves into the discovery and development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors, with a primary focus on their role as Polymerase Theta (Polθ) inhibitors for oncology applications. We will also explore their activity against other key drug targets, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Targeting Polymerase Theta (Polθ) in Cancer Therapy

Inhibition of the DNA repair enzyme Polymerase Theta (Polθ) has emerged as a promising synthetic lethal strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Researchers have recently developed a novel class of 3-hydroxymethyl-azetidine derivatives that demonstrate potent inhibition of Polθ.[1]

Quantitative Inhibitory Activity

Structure-activity relationship (SAR) studies have led to the identification of highly potent compounds. The inhibitory activities of key 3-hydroxymethyl-azetidine derivatives against Polθ are summarized below.

| Compound ID | Polθ IC50 (nM) | Antiproliferative Activity (BRCA2-/- DLD-1 cells) IC50 (μM) | Antiproliferative Activity (HEK293 cells) IC50 (μM) |

| 60a (Lead) | 103.9 | - | - |

| 60b | 20.8 (approx. 5-fold improvement over 60a) | - | - |

| 60c | 23.5 | 8.1 | 0.41 |

| 60d | Drastically decreased activity | - | - |

| A7 (Lead) | - | - | - |

| B3 | More potent than A7 | - | - |

| C1 | - | Significant antiproliferative properties | - |

Table 1: Inhibitory potency of 3-hydroxymethyl-azetidine derivatives against Polymerase Theta and their antiproliferative effects. Data compiled from multiple sources.[1]

Experimental Protocols

1.2.1. Polymerase Theta Inhibition Assay

A commonly used method to determine the in vitro potency of inhibitors against Polθ is a biochemical assay that measures the polymerase activity of the enzyme.

-

Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the Polθ enzyme. The signal generated is proportional to the enzyme's activity.

-

Procedure:

-

Recombinant human Polθ enzyme is incubated with a DNA template/primer substrate.

-

A mixture of dNTPs, including one that is labeled (e.g., with a fluorescent tag or biotin), is added to the reaction.

-

The test compound (3-hydroxymethyl-azetidine derivative) is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using an appropriate detection method (e.g., fluorescence polarization, streptavidin-coated plates for biotinylated dNTPs).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

1.2.2. Cell Proliferation Assay

To assess the antiproliferative effects of the inhibitors on cancer cells, a cell viability assay is performed.

-

Principle: This assay measures the number of viable cells after treatment with the test compound.

-

Procedure:

-

Cancer cell lines (e.g., BRCA2-deficient DLD-1 colorectal cancer cells) and control cell lines (e.g., HEK293) are seeded in multi-well plates.

-

After allowing the cells to adhere, they are treated with various concentrations of the 3-hydroxymethyl-azetidine derivative.

-

The cells are incubated for a specified period (e.g., 72 hours).

-

A reagent to measure cell viability (e.g., resazurin, CellTiter-Glo®) is added to each well.

-

The signal (fluorescence or luminescence) is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow

The development of these inhibitors often involves a structure-based drug design approach, leveraging computational tools and experimental validation.

Caption: Drug discovery workflow for Polθ inhibitors.

The synthetic lethality of Polθ inhibition in BRCA-deficient tumors is a key concept. In normal cells, DNA double-strand breaks are primarily repaired by homologous recombination (HR). When HR is deficient, as in BRCA-mutant cancers, cells become reliant on alternative repair pathways like theta-mediated end joining (TMEJ), which is dependent on Polθ.

Caption: Synthetic lethality of Polθ inhibition.

Azetidine Derivatives as Inhibitors of Other Key Targets

The versatile azetidine scaffold has also been successfully employed to develop inhibitors for other important enzymes.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Azetidine-based compounds have been explored as inhibitors of DPP-4, a key target in the treatment of type 2 diabetes.[2][3][4] These inhibitors can be categorized into subtypes such as 2-cyanoazetidines and 3-fluoroazetidines.[2][3] While the focus of this guide is on 3-hydroxymethyl derivatives, the broader exploration of azetidines as DPP-4 inhibitors highlights the scaffold's utility. Potent DPP-4 inhibitors with sub-micromolar activity have been developed.[2][3]

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

Novel azetidine amides have been discovered as potent small-molecule inhibitors of STAT3, a crucial protein involved in cancer cell signaling.[5][6][7]

| Compound ID | STAT3 IC50 (μM) | Selectivity vs STAT1/STAT5 (IC50) |

| 5a | 0.55 | > 18 μM |

| 5o | 0.38 | > 18 μM |

| 8i | 0.34 | > 18 μM |

Table 2: Inhibitory potency of azetidine amides against STAT3.[5]

These compounds have been shown to inhibit STAT3 phosphorylation and DNA-binding activity in human breast cancer cells.[5]

Conclusion

The 3-hydroxymethyl-azetidine moiety is a valuable component in the design of potent and selective enzyme inhibitors. The successful development of Polθ inhibitors with this scaffold for oncology demonstrates its potential in addressing challenging drug targets. The versatility of the azetidine ring, as shown by its application in developing inhibitors for DPP-4 and STAT3, ensures its continued importance in modern drug discovery. Further exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Coupling of 3-(Methoxymethyl)azetidine

Introduction

Azetidines are four-membered, nitrogen-containing heterocycles that have become increasingly important scaffolds in medicinal chemistry.[1] Their strained ring system provides a rigid framework that can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while offering unique three-dimensional exit vectors.[2][3] 3-(Methoxymethyl)azetidine, in particular, is a valuable building block, with the secondary amine serving as a versatile handle for a variety of coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the nitrogen atom.[4]

These application notes provide detailed protocols for the most common and effective coupling reactions involving 3-(Methoxymethyl)azetidine: N-arylation via the Buchwald-Hartwig amination, N-alkylation through reductive amination and reaction with alkyl halides, and N-acylation.

Data Presentation: Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions and yields for the N-functionalization of 3-(Methoxymethyl)azetidine and structurally similar derivatives. These data serve as a guide for reaction optimization.

Table 1: N-Arylation (Buchwald-Hartwig Amination) of Azetidine Derivatives

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 70-95[2] |

| 2 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Dioxane | 110 | 18 | 75-90[2] |

| 3 | 4-Bromoanisole | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2) | NaOtBu | Toluene | 100 | 16 | ~95[5] |

| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-95[6] |

Table 2: N-Alkylation of Azetidine Derivatives

| Entry | Alkylation Method | Alkylating Agent | Reagent/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Reductive Amination | Cyclohexanone | NaBH(OAc)₃, AcOH (cat.) | DCM | RT | 12 | 85-95[2][7] |

| 2 | Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 16 | 80-92[7] |

| 3 | Alkyl Halide | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 90-98[4] |

| 4 | Alkyl Halide | Ethyl Iodide | Et₃N | THF | RT | 24 | 85-95[7] |

Table 3: N-Acylation of Azetidine Derivatives

| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 90-99[2][7] |

| 2 | Benzoyl Chloride | Pyridine | THF | 0 to RT | 3 | 92-98[7] |

| 3 | Acetic Anhydride | Et₃N | DCM | RT | 4 | 88-96[2] |

| 4 | Boc Anhydride | Et₃N | Dioxane | RT | 12 | >95 |

Experimental Protocols

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3-(Methoxymethyl)azetidine with aryl halides.[8][9] The use of an inert atmosphere is critical for success.

Materials:

-

3-(Methoxymethyl)azetidine

-

Aryl halide (e.g., 4-bromotoluene) (1.1 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-5 mol%)[2]

-

Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.1 mmol), the phosphine ligand (0.02-0.05 mmol), the palladium precatalyst (0.01-0.025 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Add 3-(Methoxymethyl)azetidine (1.0 mmol) via syringe.

-

Stir the reaction mixture at 100-110 °C.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.[2]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-(methoxymethyl)azetidine.

References

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Protocols for N-Alkylation of 3-(Methoxymethyl)azetidine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(methoxymethyl)azetidine, a valuable building block in medicinal chemistry. The strategic modification of the azetidine nitrogen is a key step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines two primary methods for N-alkylation: reductive amination and direct alkylation, offering researchers reliable procedures for the synthesis of N-substituted 3-(methoxymethyl)azetidine derivatives.

Introduction

3-(Methoxymethyl)azetidine is a versatile scaffold in drug discovery due to its unique three-dimensional structure and the presence of a modifiable secondary amine. N-alkylation of this moiety allows for the introduction of a wide range of substituents, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The protocols described herein are robust and applicable to a variety of alkylating agents.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data for different N-alkylation methods for azetidine derivatives, providing a comparative overview of their efficiency. While specific data for 3-(methoxymethyl)azetidine is limited in publicly available literature, the presented data for analogous systems offer valuable insights into expected outcomes.

| Method | Substrate | Alkylating Agent | Reducing Agent/Base | Solvent | Time (h) | Yield (%) | Reference |

| Reductive Amination | 3-(Methoxymethyl)azetidine | Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | 6 | High (Typical) | General Protocol[1] |

| Reductive Amination | General Aldehyde | General Amine | Sodium Triacetoxyborohydride | 1,4-Dioxane | 0.17 | High (Typical) | [2] |

| Reductive Amination | m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1 | 77 | |

| Direct Alkylation | N-((S)-1-arylethyl)azetidine-2-carbonitrile | Benzyl bromide | LDA | Not Specified | Not Specified | 72 | [3] |

Experimental Protocols

Protocol 1: Reductive Amination of 3-(Methoxymethyl)azetidine with an Aldehyde

This protocol describes a general procedure for the N-alkylation of 3-(methoxymethyl)azetidine via reductive amination using an aldehyde and sodium triacetoxyborohydride.[1][2]

Materials:

-

3-(Methoxymethyl)azetidine

-

Aldehyde (e.g., Benzaldehyde)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of 3-(methoxymethyl)azetidine (1.0 equiv) in 1,2-dichloroethane (0.2 M) under an inert atmosphere, add the aldehyde (1.1 equiv).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.2 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(methoxymethyl)azetidine.

Protocol 2: Direct N-Alkylation of 3-(Methoxymethyl)azetidine with an Alkyl Halide

This protocol provides a general method for the direct N-alkylation of 3-(methoxymethyl)azetidine using an alkyl halide in the presence of a base.

Materials:

-

3-(Methoxymethyl)azetidine

-

Alkyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of 3-(methoxymethyl)azetidine (1.0 equiv) in acetonitrile (0.2 M) under an inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv).

-

Add the alkyl halide (1.1 equiv) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

If DMF is used as a solvent, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-(methoxymethyl)azetidine.

Mandatory Visualizations

Caption: Experimental workflow for reductive amination.

Caption: Signaling pathway for direct N-alkylation.

References

Application Notes and Protocols: Incorporation of 3-(Methoxymethyl)azetidine into Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon bioactive molecules. The strained four-membered ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of azetidine moieties has been shown to improve metabolic stability, aqueous solubility, and other pharmacokinetic parameters. Among the functionalized azetidines, 3-(Methoxymethyl)azetidine offers a unique combination of a rigid core and a flexible, polar side chain, making it an attractive motif for exploration in drug discovery.

These application notes provide an overview of the strategic incorporation of 3-(Methoxymethyl)azetidine into bioactive molecules, including detailed experimental protocols for its functionalization. While specific examples of marketed drugs containing this exact moiety are limited, the protocols provided are based on well-established synthetic methodologies for analogous 3-substituted azetidines and can be readily adapted by medicinal chemists.

Rationale for Incorporating 3-(Methoxymethyl)azetidine

The 3-(methoxymethyl)azetidine moiety can be utilized in drug design for several strategic purposes:

-

Scaffold Hopping and Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, offering a different conformational profile. The methoxymethyl group can act as a replacement for other polar functional groups, potentially improving properties like cell permeability.

-

Improved Physicochemical Properties: The introduction of this scaffold can enhance aqueous solubility due to the presence of the ether oxygen and the nitrogen atom, which can be protonated. The compact nature of the azetidine ring can also lead to a lower molecular weight compared to larger heterocyclic systems.

-

Vectorial Exit Point for Further Functionalization: The methoxymethyl group can be considered a stable, non-reactive handle, while the secondary amine of the azetidine ring provides a convenient point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Potential Therapeutic Applications

Based on the biological activities of structurally related 3-substituted azetidines, molecules incorporating the 3-(methoxymethyl)azetidine scaffold may be explored for, but not limited to, the following therapeutic areas:

-

Neuroscience: Derivatives of 3-hydroxy-3-phenylazetidine have shown activity as GABA uptake inhibitors[1]. The 3-(methoxymethyl)azetidine core could be explored for similar targets in the central nervous system.

-

Oncology: 3-Hydroxymethyl-azetidine derivatives have been identified as potent inhibitors of DNA Polymerase Theta (Polθ), a target in cancer therapy[2]. This suggests that other small polar substituents at the 3-position, such as a methoxymethyl group, could be well-tolerated and lead to active compounds.

-

Inflammatory Diseases: The rigid azetidine scaffold is present in molecules targeting various inflammatory pathways.

Data Presentation: Biological Activity of Related Azetidine Derivatives

To provide a context for the potential efficacy of molecules containing a 3-(methoxymethyl)azetidine moiety, the following table summarizes quantitative data for structurally related compounds.

| Compound Class | Target | Key Compound Example | IC50 / Ki | Reference |

| 3-Hydroxy-3-arylazetidines | GABA Transporter 1 (GAT-1) | 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative | IC50 = 26.6 µM | [1] |

| 3-Hydroxymethyl-azetidines | DNA Polymerase Theta (Polθ) | Optimized 3-hydroxymethyl-azetidine derivative | IC50 = 23.5 nM | [2] |

Experimental Protocols

The following protocols describe common methods for the incorporation and functionalization of the 3-(methoxymethyl)azetidine moiety.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the coupling of 3-(methoxymethyl)azetidine with an aldehyde or ketone to form an N-alkylated product.

Materials:

-

3-(Methoxymethyl)azetidine hydrochloride

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add the aldehyde or ketone (1.0 eq) to the reaction mixture.

-

After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Acylation

This protocol details the reaction of 3-(methoxymethyl)azetidine with an acyl chloride or anhydride.

Materials:

-

3-(Methoxymethyl)azetidine hydrochloride

-

Acyl chloride or Anhydride (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM.

-

Add TEA or DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-acylated product.

Protocol 3: Synthesis of a Urea-Linked Derivative

This protocol describes the formation of a urea linkage between 3-(methoxymethyl)azetidine and an isocyanate.

Materials:

-

3-(Methoxymethyl)azetidine hydrochloride

-

Isocyanate (e.g., phenyl isocyanate)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(methoxymethyl)azetidine hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Add the isocyanate (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired urea derivative.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a bioactive molecule containing the 3-(methoxymethyl)azetidine moiety could act as a G-protein coupled receptor (GPCR) antagonist.

Caption: Hypothetical GPCR antagonism by an azetidine-containing molecule.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis and initial biological evaluation of a novel bioactive molecule incorporating the 3-(methoxymethyl)azetidine scaffold.

Caption: General workflow for synthesis and evaluation.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

This diagram illustrates the logical relationship in an SAR study starting from the 3-(methoxymethyl)azetidine core.

Caption: SAR exploration from the azetidine core.

References

Application Notes and Protocols: The Use of 3-(Methoxymethyl)azetidine in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine moieties are increasingly incorporated into drug candidates and chemical probes to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The constrained four-membered ring of azetidine can act as a rigid scaffold, influencing the conformation of peptides and small molecules. 3-(Methoxymethyl)azetidine, in particular, offers a versatile building block for solid-phase synthesis, enabling the generation of diverse molecular libraries. Its methoxymethyl group can serve as a key pharmacophoric feature or a point for further diversification.

These application notes provide a detailed protocol for the incorporation of 3-(Methoxymethyl)azetidine onto a solid support and its subsequent elaboration in a solid-phase synthesis workflow. The protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) principles, which are widely applicable to the synthesis of peptide and non-peptide small molecule libraries.

Data Presentation

The following table summarizes representative quantitative data for the solid-phase synthesis of a model compound incorporating 3-(Methoxymethyl)azetidine. These values are illustrative and may vary depending on the specific sequence and coupling partners.

| Step | Parameter | Value |

| Resin Loading | Initial loading of Fmoc-amino acid on Wang resin | 0.5 - 1.0 mmol/g |

| Loading of 3-(Methoxymethyl)azetidine | >95% completion | |

| Fmoc Deprotection | Time per cycle | 2 x 10 min |

| Reagent | 20% Piperidine in DMF | |

| Amino Acid Coupling | Coupling Time | 1 - 2 hours |

| Reagents | HBTU/HOBt/DIEA | |

| Yield per step | >98% | |

| Cleavage from Resin | Time | 2 - 3 hours |

| Reagent | 95% TFA, 2.5% TIS, 2.5% H₂O | |

| Final Product | Overall Yield | 60 - 80% |

| Purity (crude) | >85% |

Experimental Protocols

Protocol 1: Immobilization of 3-(Methoxymethyl)azetidine onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of 3-(Methoxymethyl)azetidine to a 2-chlorotrityl chloride resin, a common solid support for the synthesis of molecules with a C-terminal secondary amine.

Materials:

-

2-Chlorotrityl chloride resin

-

3-(Methoxymethyl)azetidine

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

-

Building Block Preparation: In a separate vial, dissolve 3-(Methoxymethyl)azetidine (2.0 mmol, 2 eq.) and DIEA (4.0 mmol, 4 eq.) in anhydrous DCM (5 mL).

-

Resin Loading: Drain the DCM from the swollen resin and add the solution of 3-(Methoxymethyl)azetidine and DIEA.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Capping: To cap any remaining reactive trityl groups, add MeOH (1 mL) and agitate for an additional 30 minutes.

-